molecular formula C20H43NO2 B8517766 1-(2-Hydroxyethylamino)-2-octadecanol CAS No. 2754-88-3

1-(2-Hydroxyethylamino)-2-octadecanol

Cat. No.: B8517766
CAS No.: 2754-88-3
M. Wt: 329.6 g/mol
InChI Key: IDGRSSNJMNOSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethylamino)-2-octadecanol is a long-chain aliphatic compound featuring an 18-carbon (octadecanol) backbone substituted with a 2-hydroxyethylamino group at position 1 and a hydroxyl group at position 2. This structure combines hydrophilic (hydroxyethylamino and hydroxyl) and hydrophobic (octadecyl chain) moieties, making it amphiphilic. The compound’s systematic name follows substitutive nomenclature rules, as outlined in IUPAC guidelines .

Properties

CAS No.

2754-88-3

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

1-(2-hydroxyethylamino)octadecan-2-ol

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21-17-18-22/h20-23H,2-19H2,1H3

InChI Key

IDGRSSNJMNOSSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CNCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Unlike aromatic dye intermediates, the aliphatic backbone of 1-(2-Hydroxyethylamino)-2-octadecanol reduces phototoxicity risks but may limit colorant applications .

Pharmaceutical and Bioactive Derivatives

Hydroxyethylamino groups are common in drug-like molecules:

  • 3-(2-(Benzofuran-2-yl)-2-hydroxyethylamino)-2-methylquinazolin-4(3H)-one: A quinazolinone derivative with demonstrated antimicrobial activity .

Key Differences :

  • However, its larger molecular weight (~357.5 g/mol) may reduce renal clearance rates compared to smaller molecules like tyramine (137.18 g/mol) .

Physical and Chemical Properties

Property This compound 2-Octyl-1-dodecanol Tyramine (2-(4-Hydroxyphenyl)ethylamine)
Molecular Weight (g/mol) ~357.5 270.5 137.18
Solubility Low in water; soluble in organic solvents Insoluble in water Soluble in water (hydrochloride salt)
Melting Point Estimated 80-85°C (long-chain alcohols) 20-25°C 328-330°C (hydrochloride salt)
Applications Surfactants, lipid formulations Lubricants, emulsifiers Neurotransmitter, dietary supplement

Key Insights :

  • The compound’s long alkyl chain imparts higher melting points and lower water solubility compared to shorter-chain alcohols like 2-octyl-1-dodecanol .
  • Unlike tyramine, which is water-soluble and bioactive, this compound’s hydrophobicity limits direct pharmacological use but favors industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.